

1H NMR and 13C NMR spectrum of 3-(4-Bromophenoxy)propanenitrile

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of **3-(4-Bromophenoxy)propanenitrile**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **3-(4-Bromophenoxy)propanenitrile**, a molecule of interest in synthetic chemistry.[1][2] We will delve into the theoretical prediction of spectral features, including chemical shifts, signal multiplicities, and integration, and correlate these with the compound's distinct structural motifs. This document is intended for researchers and drug development professionals, providing both a fundamental understanding and a practical framework for spectral interpretation, supported by a detailed experimental protocol and authoritative references.

Introduction: The Structural Elucidation Challenge

3-(4-Bromophenoxy)propanenitrile (C9H8BrNO) is a bifunctional organic molecule featuring a p-substituted aromatic ring and an aliphatic nitrile chain, connected by an ether linkage.[3][4][5] Its structure presents a clear and instructive case for the application of NMR spectroscopy. The precise arrangement of its eight protons and nine carbons creates a unique magnetic environment for each chemically distinct nucleus, resulting in a characteristic NMR fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the synthesized compound.

This guide will systematically deconstruct the predicted ^1H and ^{13}C NMR spectra, explaining the causal relationships between molecular structure and spectral output. We will explore the influence of electronegativity, magnetic anisotropy, and spin-spin coupling, grounding our interpretations in the fundamental principles of NMR spectroscopy.[6][7]

Molecular Structure and Symmetry

To accurately predict the NMR spectra, we must first analyze the molecular structure for symmetry and identify all chemically non-equivalent protons and carbons.

Figure 1: Structure of **3-(4-Bromophenoxy)propanenitrile** with atom numbering.

The molecule possesses a plane of symmetry bisecting the C1-O and C4-Br bonds. This symmetry renders the following pairs of atoms chemically equivalent:

- Protons: H2/H6 and H3/H5.
- Carbons: C2/C6 and C3/C5.

Consequently, we anticipate a total of four signals in the ^1H NMR spectrum and seven signals in the ^{13}C NMR spectrum.

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]

Chemical Shift and Integration

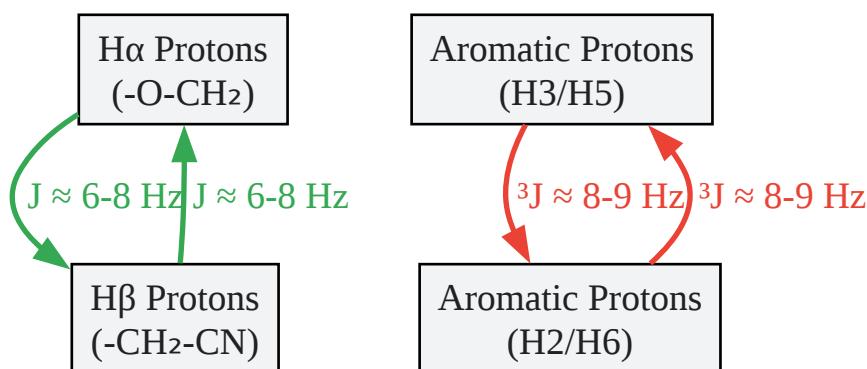
The chemical shift indicates the electronic environment of a proton. Electronegative atoms and π -systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).[7][8]

- Aromatic Protons (δ 6.5-8.0 ppm): The benzene ring protons are significantly deshielded due to the ring current effect.[8][9] We expect two distinct signals. The protons ortho to the electron-donating oxygen atom (H2/H6) will be more shielded (upfield) than the protons ortho to the electron-withdrawing bromine atom (H3/H5). Each signal will integrate to 2H.

- Aliphatic Protons (δ 2.5-4.5 ppm):
 - $-\text{O}-\text{CH}_2-$ ($\text{H}\alpha$): The protons on the methylene group bonded to the ether oxygen are strongly deshielded by its electronegativity. This signal is expected to appear furthest downfield in the aliphatic region, integrating to 2H.
 - $-\text{CH}_2\text{-CN}$ ($\text{H}\beta$): The nitrile group also exerts a deshielding effect, though typically less pronounced than an ether oxygen. This signal will appear upfield relative to the $\text{H}\alpha$ protons and will also integrate to 2H.

Multiplicity and Coupling Constants

Signal multiplicity arises from spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons. The number of peaks in a signal is described by the "n+1 rule," where 'n' is the number of neighboring protons.[6][10]



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Figure 2: ^1H - ^1H spin-spin coupling relationships in the molecule.

- Aromatic Signals: The H_2/H_6 protons are coupled to the H_3/H_5 protons (and vice-versa). This is a three-bond (ortho) coupling. Therefore, both aromatic signals are expected to appear as doublets ($n=1$, so $1+1=2$). The typical ortho-coupling constant (3J) in benzene rings is 7-9 Hz.[11]
- Aliphatic Signals: The $\text{H}\alpha$ protons are adjacent to the two $\text{H}\beta$ protons. According to the n+1 rule ($n=2$), the $\text{H}\alpha$ signal will be split into a triplet. Similarly, the $\text{H}\beta$ protons are adjacent to

the two $\text{H}\alpha$ protons, so their signal will also be a triplet. This three-bond (vicinal) coupling constant (3J) is typically in the range of 6-8 Hz for freely rotating alkyl chains.[12][13]

Predicted ^1H NMR Data Summary

Signal Label	Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J)
A	H_3 / H_5	~7.45	Doublet (d)	2H	$^3J \approx 8\text{-}9 \text{ Hz}$
B	H_2 / H_6	~6.90	Doublet (d)	2H	$^3J \approx 8\text{-}9 \text{ Hz}$
C	$\text{H}\alpha$ (-O-CH ₂)	~4.25	Triplet (t)	2H	$^3J \approx 6\text{-}8 \text{ Hz}$
D	$\text{H}\beta$ (-CH ₂ -CN)	~2.90	Triplet (t)	2H	$^3J \approx 6\text{-}8 \text{ Hz}$

Analysis of the ^{13}C NMR Spectrum

In a standard proton-decoupled ^{13}C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[14][15]

- Nitrile Carbon (Cy): The sp-hybridized carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.[9]
- Aromatic Carbons (C1-C6): The sp²-hybridized aromatic carbons appear between δ 110-160 ppm.
 - C1 (ipso-C-O): The carbon directly attached to the highly electronegative oxygen will be the most deshielded aromatic carbon, appearing furthest downfield (~157 ppm).
 - C4 (ipso-C-Br): The carbon bonded to bromine is subject to the "heavy atom effect," where the large electron cloud causes increased shielding, shifting the signal upfield despite bromine's electronegativity.[16] This signal is expected around 115-120 ppm.
 - C3/C5: These carbons are ortho to the bromine and meta to the oxygen. They will be deshielded relative to benzene (~128.5 ppm) and are expected around 133 ppm.

- C2/C6: These carbons are ortho to the electron-donating oxygen group and will be shielded, appearing upfield around 116 ppm.
- Aliphatic Carbons (C α , C β):
 - C α (-O-CH₂-): The sp³ carbon attached to the ether oxygen is significantly deshielded and is expected in the δ 60-70 ppm range.
 - C β (-CH₂-CN): The sp³ carbon adjacent to the nitrile group is less deshielded and should appear in the δ 15-25 ppm range.

Predicted ¹³C NMR Data Summary

Signal Label	Assignment	Predicted δ (ppm)
1	C1 (ipso-C-O)	~157.0
2	C3 / C5	~133.0
3	C γ (-CN)	~118.0
4	C2 / C6	~116.5
5	C4 (ipso-C-Br)	~115.8
6	C α (-O-CH ₂)	~65.0
7	C β (-CH ₂ -CN)	~18.0

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for obtaining high-quality NMR spectra of **3-(4-Bromophenoxy)propanenitrile**.

Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of the solid **3-(4-Bromophenoxy)propanenitrile** sample.
- Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide

range of organic compounds and its residual proton signal ($\delta \sim 7.26$ ppm) and carbon triplet ($\delta \sim 77.16$ ppm) are well-documented.[17]

- Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C).
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

Figure 3: Standardized workflow for NMR sample preparation and data processing.

For ^1H Spectrum:

- Pulse Program: Standard single-pulse (zg30).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans (ns): 8-16.
- Spectral Width: -2 to 12 ppm.

For ^{13}C Spectrum:

- Pulse Program: Proton-decoupled single-pulse (zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 128-1024 (or more, as ^{13}C is much less sensitive than ^1H).
- Spectral Width: -10 to 220 ppm.

Data Processing

- Fourier Transformation: Convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.
- Phasing: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
- Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integration (^1H only): Integrate the area under each signal to determine the relative ratio of protons.

Conclusion

The structural features of **3-(4-Bromophenoxy)propanenitrile** give rise to a distinct and predictable set of signals in its ^1H and ^{13}C NMR spectra. The aromatic region displays a classic AA'BB' pattern of two doublets, while the aliphatic chain produces two mutually coupled triplets. The ^{13}C spectrum is characterized by seven unique resonances, with chemical shifts strongly influenced by the attached functional groups (ether, bromide, and nitrile). By carefully analyzing the chemical shifts, integrations, and coupling patterns, researchers can unequivocally confirm the structure of this compound. The protocols and predictive data provided in this guide serve as a robust framework for the spectral analysis of this molecule and other similarly substituted organic compounds.

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